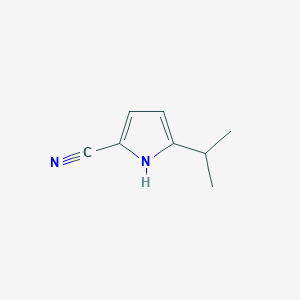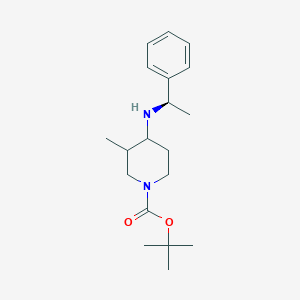
tert-Butyl 3-methyl-4-(((R)-1-phenylethyl)amino)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a tert-butyl group, a methyl group, and an amino group attached to a phenylethyl moiety. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the piperidine ring, followed by the introduction of the tert-butyl and methyl groups. The amino group is then introduced via a nucleophilic substitution reaction with ®-1-phenylethylamine. The final step involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions are common, particularly involving the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines.
Aplicaciones Científicas De Investigación
tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and enzyme interactions.
Mecanismo De Acción
The mechanism by which tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tert-butyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl 3-methyl-4-oxopiperidine-1,3-dicarboxylate: This compound shares the piperidine ring and tert-butyl group but differs in the presence of an oxo group and additional carboxylate functionality.
tert-Butyl 4-aminopiperidine-1-carboxylate: Similar in structure but lacks the phenylethyl moiety and methyl group.
Uniqueness
tert-Butyl 3-methyl-4-((®-1-phenylethyl)amino)piperidine-1-carboxylate is unique due to its combination of a piperidine ring with a tert-butyl group, a methyl group, and an amino group attached to a phenylethyl moiety. This unique structure imparts specific reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C19H30N2O2 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
tert-butyl 3-methyl-4-[[(1R)-1-phenylethyl]amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H30N2O2/c1-14-13-21(18(22)23-19(3,4)5)12-11-17(14)20-15(2)16-9-7-6-8-10-16/h6-10,14-15,17,20H,11-13H2,1-5H3/t14?,15-,17?/m1/s1 |
Clave InChI |
YKBYYVMDYLZHQR-ISXOHVOVSA-N |
SMILES isomérico |
CC1CN(CCC1N[C@H](C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
SMILES canónico |
CC1CN(CCC1NC(C)C2=CC=CC=C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole hydrochloride](/img/structure/B12966481.png)

![Acetonitrile, [(2-hydroxyethyl)amino]-](/img/structure/B12966489.png)


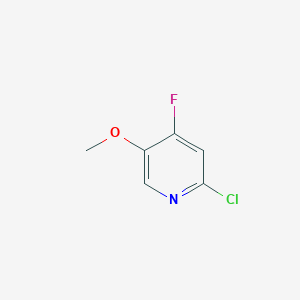
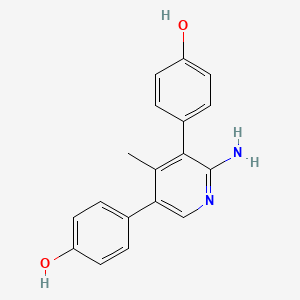
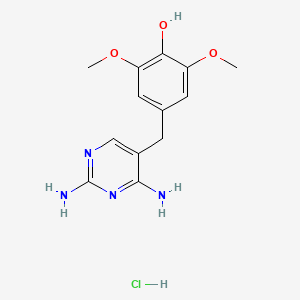
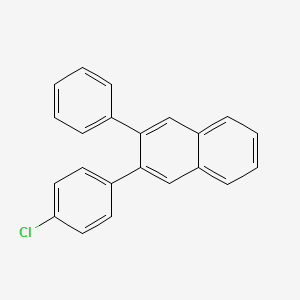
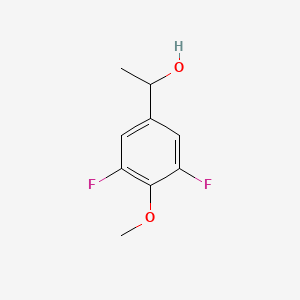
![5-Chloro-2-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12966545.png)
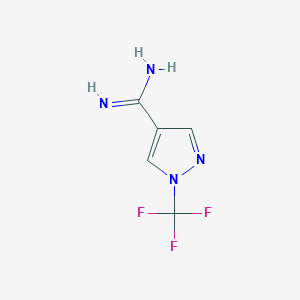
![4-(6-Bromopyridin-3-yl)-1-azabicyclo[2.2.1]heptane](/img/structure/B12966553.png)
